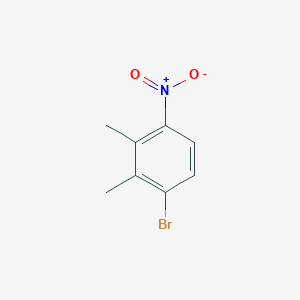

1-Bromo-2,3-dimethyl-4-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

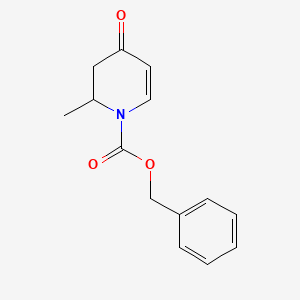

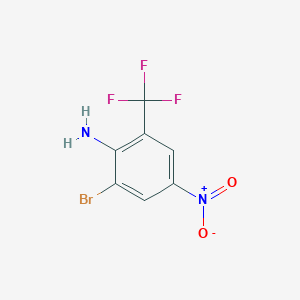

1-Bromo-2,3-dimethyl-4-nitrobenzene is a chemical compound with the molecular formula C8H8BrNO2 . It is a solid substance and has a molecular weight of 230.06 g/mol .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2,3-dimethyl-4-nitrobenzene consists of a benzene ring substituted with bromo, nitro, and methyl groups . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name .Physical And Chemical Properties Analysis

1-Bromo-2,3-dimethyl-4-nitrobenzene is a solid substance . It has a molecular weight of 230.06 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not detailed in the available resources.Aplicaciones Científicas De Investigación

Antifungal Properties

The compound has been used in the synthesis of dimethyl-4-bromo-1-(4-substituted benzoyl) pyrrolo[1,2-a]quinoline-2,3-dicarboxylate methyl 4-bromo-1-(4-sub-benzoyl)pyrrolo[1,2-a]quinoline-3-carboxylate 1a-n , a novel analogue derivative . This derivative has been tested for its inhibitory activity against Candida albicans in vitro .

Anti-corrosion Potential

The compound has been used in the synthesis of Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate . This derivative has been tested for its anti-corrosive potential on mild steel subjected to an aggressive acidic environment .

Antimicrobial Properties

The synthesized dihydropyridine derivative has been tested for its antimicrobial prowess against a spectrum of bacterial and fungal pathogens viz., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas, Candida albicans and Aspergillusniger .

Antioxidant Capabilities

The synthesized dihydropyridine derivative has been tested for its antioxidant potential, quantified using the DPPH free radical scavenging assay against ascorbic acid as a benchmark .

Protein Determination and Glutathione S-transferase (GST) Assay

1-Bromo-2,4-dinitrobenzene has been used as a substrate in protein determination and glutathione S-transferase (GST) assay of chicken and rat prostaglandin D2 synthase (PGDS) .

Safety and Hazards

The safety data sheet for a similar compound, 1-Bromo-4-nitrobenzene, indicates that it is harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mecanismo De Acción

Target of Action

The primary target of 1-Bromo-2,3-dimethyl-4-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key structural component in many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway involved in the action of 1-Bromo-2,3-dimethyl-4-nitrobenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the benzene ring with an electrophile, resulting in the formation of a substituted benzene ring .

Pharmacokinetics

Like other nitro compounds, it is expected to have a high dipole moment, which could influence its bioavailability .

Result of Action

The result of the action of 1-Bromo-2,3-dimethyl-4-nitrobenzene is the formation of a substituted benzene ring . This can lead to the creation of new organic compounds with different properties, depending on the nature of the substituent .

Action Environment

The action of 1-Bromo-2,3-dimethyl-4-nitrobenzene can be influenced by various environmental factors. For instance, the rate of electrophilic aromatic substitution reactions can be affected by the temperature and the nature of the solvent . Additionally, the presence of other substituents on the benzene ring can also influence the compound’s reactivity .

Propiedades

IUPAC Name |

1-bromo-2,3-dimethyl-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSZBOYJFKZYQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,3-dimethyl-4-nitrobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)